5-Bromo-1-(4-methylbenzyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-[(4-methylphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-9-2-4-10(5-3-9)8-14-11(12)6-7-13-14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNHHSKHYOEVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 1 4 Methylbenzyl 1h Pyrazole and Analogues
Strategies for Direct Synthesis of the Pyrazole (B372694) Ring System
The direct synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, providing access to a wide array of substituted pyrazoles. Key strategies include cyclocondensation and 1,3-dipolar cycloaddition reactions.
Cyclocondensation Approaches
Cyclocondensation reactions are among the most common and versatile methods for pyrazole synthesis. These typically involve the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
The condensation of 1,3-diketones with hydrazine derivatives is a classic and straightforward approach to forming the pyrazole ring. nih.gov In the context of synthesizing 5-bromo-1-(4-methylbenzyl)-1H-pyrazole, this would involve the reaction of (4-methylbenzyl)hydrazine with a brominated 1,3-diketone. The regioselectivity of this reaction is a critical factor, as two isomeric products can potentially be formed. The substitution pattern on the diketone and the reaction conditions can influence which nitrogen atom of the hydrazine attacks which carbonyl group. nih.gov For instance, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles. organic-chemistry.org
To achieve the desired 1,5-disubstituted pattern of this compound, a precursor such as a 2-bromo-1,3-diketone would be a suitable starting material. The reaction conditions can be optimized to favor the formation of the desired regioisomer.
| Reactant 1 | Reactant 2 | Product(s) | Key Features |
| (4-methylbenzyl)hydrazine | 2-Bromo-1,3-dicarbonyl compound | This compound | Regioselectivity is a key challenge. |
| Phenylhydrazine | Acetylacetone | 1,3,5-Trimethyl-1-phenyl-1H-pyrazole | Classic Knorr pyrazole synthesis. |
This table presents a conceptual synthetic approach for the target compound and a known related reaction.
An alternative cyclocondensation approach utilizes α,β-unsaturated carbonyl compounds as the three-carbon component. The reaction with a hydrazine derivative typically proceeds through a Michael addition followed by cyclization and dehydration to form a pyrazoline, which is then oxidized to the corresponding pyrazole. nih.gov To synthesize this compound via this route, one could envision the reaction of (4-methylbenzyl)hydrazine with an α-bromo-α,β-unsaturated aldehyde or ketone. The bromine atom at the α-position can serve as a leaving group in the final aromatization step.
The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazines is a well-documented method for the synthesis of 1,3,5-triarylpyrazoles, demonstrating the utility of this approach. nih.gov
| Reactant 1 | Reactant 2 | Intermediate | Product |
| (4-methylbenzyl)hydrazine | α-Bromo-α,β-unsaturated carbonyl | Dihydropyrazole derivative | This compound |
| Hydrazine hydrate | Chalcone | Pyrazoline | 3,5-Diaryl-1H-pyrazole |
This table illustrates the general pathway for pyrazole synthesis from α,β-unsaturated carbonyl compounds.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.gov The synthesis of pyrazoles is particularly amenable to microwave irradiation. For the preparation of 1-aryl-1H-pyrazole-5-amines, a microwave-mediated method has been developed that is efficient in both time and resources, utilizing water as a solvent. organic-chemistry.org
This methodology can be adapted for the synthesis of this compound. For example, the cyclocondensation of (4-methylbenzyl)hydrazine with a suitable brominated 1,3-dicarbonyl or α,β-unsaturated carbonyl compound could be significantly enhanced under microwave irradiation. The use of microwave heating can facilitate reactions that are sluggish under conventional conditions and can also influence the regioselectivity of the reaction.
| Method | Reactants | Conditions | Yield | Reaction Time | Reference |
| Microwave-assisted | Aryl hydrazine, α-cyanoketone | 1 M HCl, 150 °C | 70-90% | 10-15 min | organic-chemistry.org |
| Conventional | Phenylhydrazine, 1,3-diketone | Reflux in ethanol | Variable | Several hours | nih.gov |
This table compares microwave-assisted and conventional methods for pyrazole synthesis, highlighting the advantages of the former.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful and highly regioselective method for the synthesis of five-membered heterocyclic rings, including pyrazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne.
Nitrilimines are common 1,3-dipoles used for the synthesis of pyrazoles. They are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides in the presence of a base. The resulting nitrilimine then undergoes a [3+2] cycloaddition with a suitable dipolarophile.
For the synthesis of this compound, a potential route would involve the reaction of a nitrilimine derived from a hydrazonoyl halide bearing the 4-methylbenzyl group with a brominated dipolarophile, such as a bromoalkene or bromoalkyne. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrilimine and the dipolarophile. This method offers a high degree of control over the substitution pattern of the resulting pyrazole.
| 1,3-Dipole Precursor | Dipolarophile | Product | Key Features |
| N-(4-methylbenzyl)hydrazonoyl halide | Bromo-alkene/alkyne | This compound | High regioselectivity. |
| Diphenylnitrilimine | Alkene | 1,3,5-Trisubstituted pyrazoline | In situ generation of the dipole. |
This table outlines the components for a 1,3-dipolar cycloaddition approach to the target molecule and a related known reaction.
Alkynes and Alkenes as Dipolarophiles
The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. This reaction typically involves the use of a 1,3-dipole, such as a nitrile imine or a diazo compound, and a dipolarophile, which is often an alkyne or an alkene.
Alkynes are common dipolarophiles in pyrazole synthesis. nih.gov The reaction of an alkyne with a diazo compound, for instance, can proceed via a [3+2] cycloaddition to furnish the pyrazole ring. rsc.org This method offers a direct route to substituted pyrazoles, with the substitution pattern on the final product being dictated by the substituents on both the diazo compound and the alkyne. A rhodium-catalyzed addition-cyclization of hydrazines with alkynes has also been reported to yield highly substituted pyrazoles. organic-chemistry.org
Alkenes can also serve as dipolarophiles, often in the form of "alkyne synthons" or equivalents. nih.gov These are typically alkenes bearing a leaving group, which, after the initial cycloaddition to form a pyrazoline intermediate, can be eliminated to afford the aromatic pyrazole ring. This approach can overcome some of the challenges associated with the preparation and regioselectivity of alkyne cycloadditions. nih.gov For example, a trisubstituted bromoalkene can function as an alkyne surrogate in the synthesis of tetrasubstituted pyrazoles. nih.gov
| Dipolarophile Type | Description | Example |
| Alkynes | Direct cycloaddition with a 1,3-dipole to form the pyrazole ring. | Reaction of a terminal alkyne with a diazo compound. rsc.org |
| Alkenes (Alkyne Surrogates) | Cycloaddition to form a pyrazoline intermediate, followed by elimination to yield the pyrazole. | Use of a trisubstituted bromoalkene with a nitrile imine. nih.gov |
Palladium-Catalyzed Coupling Reactions for Pyrazole Formation
Palladium catalysis has emerged as a versatile and efficient strategy for the synthesis of pyrazole derivatives. These methods often involve the formation of carbon-nitrogen or carbon-carbon bonds to construct or functionalize the pyrazole ring.
One approach involves the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones, which provides a route to polysubstituted pyrazoles. organic-chemistry.org This method offers a wide substrate scope and utilizes Pd(OAc)₂ as an effective catalyst. organic-chemistry.org Another strategy is the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives to furnish N-arylpyrazoles. organic-chemistry.org
Furthermore, palladium-catalyzed reactions can be employed for the functionalization of the pyrazole core itself. For instance, pyrazole moieties can act as directing groups for the palladium-catalyzed arylation of sp³ C-H bonds, a reaction that is valuable for the synthesis of complex molecules like β-phenethylamines. nih.gov
| Catalytic System | Reaction Type | Substrates | Product |
| Pd(OAc)₂ | Ring-opening | 2H-Azirines and Hydrazones | Polysubstituted Pyrazoles organic-chemistry.org |
| Pd(OAc)₂ / tBuBrettPhos | N-Arylation | Aryl triflates and Pyrazoles | N-Arylpyrazoles organic-chemistry.org |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. beilstein-journals.orgrsc.org This approach is particularly valuable for the synthesis of diverse libraries of pyrazole derivatives. mdpi.com
A variety of MCRs have been developed for pyrazole synthesis. For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can be used to produce persubstituted pyrazoles. beilstein-journals.org Another common MCR involves the reaction of malononitrile, aldehydes, and hydrazines. beilstein-journals.org These reactions often proceed through a cascade of events, including condensation, Michael addition, and cyclization, to rapidly assemble the pyrazole scaffold. The use of catalysts, such as ytterbium(III) perfluorooctanoate (Yb(PFO)₃), can enhance the efficiency of these transformations. beilstein-journals.org
The modular nature of MCRs allows for the introduction of a wide range of substituents onto the pyrazole ring, making it a powerful tool for generating chemical diversity. beilstein-journals.orgrsc.org
| Number of Components | Starting Materials | Key Features |
| Three-component | Aldehydes, β-ketoesters, hydrazines | Leads to persubstituted pyrazoles. beilstein-journals.org |
| Three-component | Malononitrile, aldehydes, hydrazines | A common and versatile approach. beilstein-journals.org |
| Four-component | Aldehydes, hydrazine, β-ketoesters, malononitrile | Can lead to more complex pyranopyrazole structures. mdpi.com |
Synthetic Routes for this compound
The synthesis of the target molecule, this compound, requires specific strategies for the introduction of the bromine atom at the 5-position and the 4-methylbenzyl group at the N1 position of the pyrazole ring.
Bromination Strategies at the 5-Position of the Pyrazole Ring
The direct bromination of the pyrazole ring is a common method for introducing a bromine substituent. Electrophilic substitution reactions on the pyrazole ring typically occur at the 4-position. pharmdbm.comcdnsciencepub.com Therefore, to achieve bromination at the 5-position, the 4-position must often be blocked, or a different synthetic strategy must be employed.
One effective strategy is the dehydroxyhalogenation of 3- or 5-hydroxypyrazoles (pyrazolones) using reagents like phosphorus oxybromide. researchgate.net This method allows for the regioselective introduction of a bromine atom at the 5-position. For instance, 1,3-diphenyl-2-pyrazolin-5-one can be treated with a brominating agent to yield 5-bromo-1,3-diphenyl-1H-pyrazole. chemicalbook.com
Another approach involves the synthesis of a pyrazole precursor that already contains the desired bromine atom. This can be achieved through the cyclization of appropriately substituted starting materials. For example, a patent describes the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine starting from diethyl butynedioate, which involves bromination of an intermediate pyrazole derivative. google.com
| Brominating Agent | Substrate | Position of Bromination |
| N-Bromosuccinimide (NBS) | Pyrazole | 4-position researchgate.net |
| Phosphorus Oxybromide | 5-Hydroxypyrazole | 5-position researchgate.net |
| Bromine in Dioxane | Pyrazole | 4-position pharmdbm.com |
N-Alkylation Strategies for the 1-(4-methylbenzyl) Moiety
The introduction of the 1-(4-methylbenzyl) group is typically achieved through N-alkylation of a pre-formed pyrazole ring.
The most common method for N-alkylation of pyrazoles involves the reaction of the pyrazole with an alkylating agent, such as an alkyl halide, in the presence of a base. google.com For the synthesis of this compound, this would involve reacting 5-bromopyrazole with 4-methylbenzyl chloride or bromide.
The choice of base and solvent can be crucial for the success of the reaction. Phase-transfer catalysis is an efficient method for the N-alkylation of pyrazoles, often providing good to excellent yields under mild conditions. researchgate.net The use of ionic liquids as the reaction medium has also been explored for the N-alkylation of pyrazoles. researchgate.net
Alternatively, acid-catalyzed N-alkylation methods have been developed using trichloroacetimidates as the electrophiles, offering an alternative to traditional methods that require strong bases. semanticscholar.org
| Alkylating Agent | Reaction Conditions | Key Features |
| 4-Methylbenzyl chloride | Base (e.g., KOH), Phase-transfer catalyst | Efficient and high-yielding. researchgate.net |
| 4-Methylbenzyl bromide | Base in an ionic liquid | "Green" and chemoselective. researchgate.net |
| 4-Methylbenzyl trichloroacetimidate | Brønsted acid catalyst | Avoids the use of strong bases. semanticscholar.org |
Regioselective N-Alkylation Techniques
The N-alkylation of unsymmetrically substituted pyrazoles, such as 5-bromopyrazole, presents a challenge in regioselectivity, as the reaction can yield two different isomers (N1 and N2). The formation of 1,5-disubstituted pyrazoles versus 1,3-disubstituted pyrazoles is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions employed.
Achieving high regioselectivity for the N1-alkylation of 3-substituted pyrazoles has been accomplished using systems like potassium carbonate in dimethyl sulfoxide (DMSO). researchgate.net The choice of base and solvent is critical; for instance, optimization studies for alkylation reactions often screen bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in solvents like dimethylformamide (DMF), acetonitrile, or DMSO to maximize the yield of the desired regioisomer. researchgate.netorganic-chemistry.org Steric hindrance at the position adjacent to a nitrogen atom can direct the incoming alkyl group to the less hindered nitrogen. In the case of 5-bromopyrazole, the bromine atom at the C5 position can sterically influence the alkylating agent to preferentially attack the N1 nitrogen. A systematic study of N-substitution reactions of 3-substituted pyrazoles found that regioselective N1-alkylation can be consistently achieved under basic conditions. researchgate.net
Recent advances have explored catalyst-free Michael reactions for N1-alkylation of 1H-pyrazoles, which can produce di-, tri-, and tetra-substituted pyrazoles with excellent regioselectivity (N1/N2 > 99.9:1) and high yields (>90%). researchgate.netnih.gov Such methods tolerate a variety of functional groups, including bromo substituents, which is pertinent to the synthesis of the target compound. nih.gov
Step-by-Step Synthesis of the Target Compound
The synthesis of this compound is achieved through the regioselective N-alkylation of a 5-bromopyrazole precursor with a 4-methylbenzyl halide. The following procedure is a representative pathway based on established N-alkylation methodologies.
Deprotonation of Pyrazole : 5-Bromopyrazole is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile. A base is then added to the solution to deprotonate the pyrazole ring's N-H, forming the pyrazolate anion. Common bases for this step include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The mixture is typically stirred at room temperature or under gentle heating to ensure complete formation of the anion.
Nucleophilic Attack : 4-Methylbenzyl bromide or 4-methylbenzyl chloride is added to the reaction mixture, often dropwise, to control the reaction rate. The pyrazolate anion acts as a nucleophile, attacking the benzylic carbon of the 4-methylbenzyl halide and displacing the halide ion to form the N-C bond.
Reaction Monitoring and Work-up : The reaction is stirred for several hours, and its progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.
Purification : The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica gel, to isolate the pure this compound.
Optimization of Reaction Conditions and Yields for this compound
To maximize the yield and regioselectivity of the desired N1-isomer, this compound, a systematic optimization of reaction conditions is essential. Key parameters that are typically varied include the choice of base, solvent, temperature, and the stoichiometry of the reactants. researchgate.net
The selection of the base is crucial. While strong bases like sodium hydride (NaH) can be effective, milder bases such as potassium carbonate (K₂CO₃) are often sufficient and can offer better selectivity. researchgate.netorganic-chemistry.org The solvent can influence the solubility of the pyrazolate salt and the rate of the Sₙ2 reaction; polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred. Temperature is another critical factor; reactions are often initiated at 0°C and allowed to warm to room temperature, though in some cases, heating may be required to drive the reaction to completion. researchgate.net
An illustrative table for the optimization of the N-alkylation reaction is presented below.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 75 | 90:10 |
| 2 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 82 | 92:8 |
| 3 | NaH (1.2) | DMF | 0 to RT | 6 | 88 | 85:15 |
| 4 | K₂CO₃ (1.5) | DMF | RT | 12 | 85 | 91:9 |
| 5 | t-BuOK (1.2) | Pyridine | 100 | 8 | 70 | >95:5 |
| 6 | K₂CO₃ (2.0) | DMSO | RT | 10 | 90 | 93:7 |
This table is a hypothetical representation of a typical optimization study for N-alkylation reactions, based on literature precedents. researchgate.netorganic-chemistry.org
Synthesis of Key Intermediates for this compound
The successful synthesis of the target compound relies on the efficient preparation of its constituent building blocks: a brominated pyrazole precursor and an appropriate 4-methylbenzyl electrophile.
Preparation of Brominated Pyrazole Precursors
Brominated pyrazoles serve as essential intermediates. The direct bromination of the pyrazole ring is a common method for their preparation. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution. However, bromination at other positions can be achieved through various strategies.
One method involves the electrosynthesis of 4-bromosubstituted pyrazoles via the bromination of the parent pyrazole on a platinum anode in aqueous sodium bromide solutions. researchgate.net Another established chemical method involves the condensation of ketones and aldehydes with hydrazine to form pyrazoline intermediates, which are then oxidized in situ with bromine to yield a variety of pyrazoles. organic-chemistry.org This process can sometimes lead to bromination of the pyrazole ring as a side reaction, or it can be a deliberate step. google.com For instance, the oxidation of 2-pyrazolines with bromine at temperatures of 80°C or higher can provide the corresponding pyrazole with excellent selectivity, minimizing ring bromination side reactions. google.com A patent describes the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester by reacting the corresponding 5-hydroxy pyrazole derivative with tribromooxyphosphorus. google.com
Synthesis of 4-Methylbenzyl Halides or Related Reagents
4-Methylbenzyl halides are the alkylating agents required for introducing the 4-methylbenzyl group onto the pyrazole nitrogen. Both the chloride and bromide derivatives are commonly used in organic synthesis. nbinno.comchemdad.com
4-Methylbenzyl Bromide : This compound can be synthesized from p-xylene through a radical bromination reaction. guidechem.com The reaction involves heating p-xylene and adding bromine while irradiating with strong light, which promotes the formation of bromine radicals that selectively attack the benzylic position. guidechem.com An alternative method involves heating toluene with a mixture of acetic acid, hydrobromic acid, and trioxane, using benzyltriethylammonium bromide as a catalyst.
| Reagent | Starting Material | Key Reagents | Typical Yield |
| 4-Methylbenzyl chloride | p-Methylbenzoic acid | 1. LiAlH₄, THF2. CH₂Cl₂, 80°C | 83.9% (overall) guidechem.com |
| 4-Methylbenzyl bromide | p-Xylene | Br₂, light, 120°C | Good guidechem.com |
| 4-Methylbenzyl bromide | Toluene | HBr, Acetic Acid, Trioxane | High |
Advanced Synthetic Strategies for Complex this compound Analogues
The this compound scaffold is a versatile platform for the synthesis of more complex molecules. The bromine atom at the C5 position serves as a key functional handle for post-synthetic modifications, primarily through transition-metal-catalyzed cross-coupling reactions.
Advanced strategies enable the introduction of a wide array of substituents at the C5 position. For example, the bromine can be replaced with aryl, heteroaryl, alkynyl, or other functional groups using well-established cross-coupling protocols:
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of C-C bonds, leading to 5-aryl- or 5-heteroaryl-1-(4-methylbenzyl)-1H-pyrazoles. The synthesis of pyrazole-4-boronic acid pinacol esters from 4-bromopyrazoles demonstrates the utility of this approach within the pyrazole family. google.com
Sonogashira Coupling : Palladium- and copper-catalyzed coupling with terminal alkynes introduces an alkynyl substituent at the C5 position.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of 5-amino- or 5-amido-pyrazole derivatives.
Heck Coupling : The reaction with alkenes can introduce vinyl groups at the C5 position.
Furthermore, modern synthetic approaches like multicomponent reactions (MCRs) and microwave-assisted organic synthesis can be employed to construct complex pyrazole derivatives efficiently. mdpi.com These methods facilitate the rapid generation of molecular diversity from simple starting materials, offering advantages in terms of reaction time, yield, and environmental impact. mdpi.comsemanticscholar.org The development of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines, from functionalized pyrazole intermediates also represents an advanced strategy for creating novel and complex analogues. researchgate.net
Chemoselective Functionalization of Existing Pyrazole Structures
The synthesis of this compound can be approached through several strategic pathways, primarily involving the functionalization of a pre-existing pyrazole ring. These methods prioritize selectivity to ensure the desired substitution pattern.
One primary route involves the N-alkylation of a 5-bromopyrazole precursor with a suitable 4-methylbenzyl halide. The regioselectivity of this alkylation is a critical consideration, as pyrazole has two reactive nitrogen atoms. The substitution pattern on the pyrazole ring and the reaction conditions can influence which nitrogen is alkylated.
Alternatively, the synthesis can commence with 1-(4-methylbenzyl)-1H-pyrazole, which is then subjected to bromination. The position of bromination is directed by the existing substituent and the reaction conditions employed. For N-substituted pyrazoles, electrophilic bromination typically occurs at the C4 position. However, to achieve C5-bromination, a multi-step sequence might be necessary, potentially involving directed metallation followed by quenching with a bromine source.
A plausible synthetic approach for this compound is the N-alkylation of 5-bromopyrazole. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, forming a pyrazolide anion that then acts as a nucleophile.
Table 1: Reaction Parameters for N-Alkylation of 5-Bromopyrazole
| Parameter | Description |
| Substrates | 5-Bromopyrazole, 4-Methylbenzyl bromide |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Cesium carbonate (Cs₂CO₃) |
| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN), or Tetrahydrofuran (THF) |
| Temperature | Room temperature to reflux |
The choice of base and solvent can significantly impact the reaction's efficiency and regioselectivity. Stronger bases like sodium hydride can lead to a higher yield of the N1-alkylated product.
Another key strategy is the direct bromination of 1-(4-methylbenzyl)-1H-pyrazole. Reagents such as N-Bromosuccinimide (NBS) are commonly employed for the bromination of heterocyclic compounds.
Table 2: Conditions for Bromination of 1-(4-methylbenzyl)-1H-pyrazole
| Parameter | Description |
| Substrate | 1-(4-methylbenzyl)-1H-pyrazole |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile (CH₃CN), or Dichloromethane (CH₂Cl₂) |
| Initiator (optional) | Azobisisobutyronitrile (AIBN) or Benzoyl peroxide |
The regioselectivity of this bromination would be a critical factor to control to obtain the desired 5-bromo isomer.
Late-Stage Diversification Methodologies
Late-stage diversification is a powerful strategy in drug discovery and materials science, allowing for the rapid generation of a library of analogs from a common intermediate. This compound is an ideal substrate for such diversification due to the reactivity of the bromine atom, which can be exploited in various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. The bromine atom at the C5 position can readily participate in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyrazole ring and various aryl or vinyl boronic acids or esters. This is a versatile method for introducing diverse aromatic and unsaturated moieties at the C5 position.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyrazole and a terminal alkyne, leading to the synthesis of 5-alkynyl-1-(4-methylbenzyl)-1H-pyrazoles. These alkynylated products can serve as precursors for further transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the C5 position of the pyrazole ring.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Diversification
| Reaction | Coupling Partner | Resulting Functional Group |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Aryl/Vinyl |
| Sonogashira | Terminal Alkyne | Alkynyl |
| Buchwald-Hartwig | Amine | Amino |
These late-stage functionalization techniques provide a robust platform for systematically modifying the structure of this compound, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties.
Structure Activity Relationship Sar Studies of 5 Bromo 1 4 Methylbenzyl 1h Pyrazole Derivatives
Impact of the 5-Bromo Substituent on Biological Activity
The presence and position of halogen atoms can dramatically alter the biological activity of a molecule. In the case of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole, the bromine atom at the 5-position of the pyrazole (B372694) ring plays a multifaceted role in modulating the compound's properties and its interactions with biological targets.
Steric Contributions of Bromine
Beyond its electronic influence, the bromine atom introduces significant steric bulk at the 5-position of the pyrazole ring. This steric hindrance can dictate the preferred conformation of the molecule and influence how it fits into the binding pocket of a biological target. The size of the substituent at this position can either facilitate or hinder optimal binding. Depending on the topology of the receptor's active site, the steric bulk of the bromine may promote favorable interactions or, conversely, lead to steric clashes that reduce binding affinity.
Role of Halogen Bonding Interactions
A key aspect of halogenation in drug design is the ability of halogen atoms, particularly bromine and iodine, to participate in halogen bonding. A halogen bond is a noncovalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a biological target. nih.gov These interactions are directional and can be comparable in strength to hydrogen bonds, contributing significantly to the binding affinity and specificity of a ligand. nih.gov Studies have shown that halogen bonds can be crucial for the binding mode of halogenated ligands to their receptors. nih.gov The bromine atom in this compound can act as a halogen bond donor, forming specific interactions with amino acid residues in a protein's binding site, thereby anchoring the molecule in a favorable orientation for biological activity.
Influence of the 1-(4-Methylbenzyl) Moiety on Biological Activity
The substituent at the N1 position of the pyrazole ring is critical in determining the compound's interaction with its biological target. The 1-(4-methylbenzyl) group in this compound contributes to the molecule's biological activity through its conformational flexibility and its capacity for hydrophobic interactions.
Hydrophobic Interactions Facilitated by the Methylbenzyl Group
The following table presents data from a study on 1-benzyl-5-bromoindolin-2-one derivatives, which, while having a different core structure, share the 1-benzyl-5-bromo substitution pattern. This data illustrates how modifications to a related scaffold can influence anticancer activity.
| Compound | R | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A-549 |
|---|---|---|---|
| 7a | 4-Methoxyphenyl | 15.2 ± 1.8 | 22.5 ± 2.5 |
| 7b | 4-Chlorophenyl | 10.8 ± 1.2 | 18.4 ± 2.1 |
| 7c | 4-Bromophenyl | 7.17 ± 0.94 | 12.9 ± 1.5 |
| 7d | 4-Nitrophenyl | 2.93 ± 0.47 | 8.6 ± 1.1 |
Data adapted from a study on 1-benzyl-5-bromoindolin-2-one derivatives, illustrating the structure-activity relationship of a related scaffold. nih.gov
Positional Isomerism of the Methyl Group on the Benzyl (B1604629) Moiety (e.g., 2-methylbenzyl, 3-methylbenzyl)
The position of the methyl group on the benzyl substituent at the N1-position of the pyrazole ring can significantly impact the biological activity of 5-bromo-1H-pyrazole derivatives. This influence is often attributed to steric and electronic effects that alter the compound's conformation and its ability to bind to target proteins.
Research on related pyrazole series has demonstrated that the placement of substituents on the N1-benzyl ring is a critical determinant of potency. For instance, in a series of 1-benzyl-1H-pyrazole derivatives developed as receptor interacting protein 1 (RIP1) kinase inhibitors, the substitution pattern on the benzyl ring was found to be crucial for activity. While direct comparative data for the 2-methylbenzyl and 3-methylbenzyl isomers of this compound is not extensively available in the public domain, general SAR principles from related pyrazole scaffolds can provide valuable insights.
Generally, a substituent at the para position (4-position) of the benzyl ring, such as in this compound, often results in favorable interactions with the target protein. Moving the methyl group to the ortho (2-position) or meta (3-position) can introduce steric hindrance or alter the electronic distribution, which may either enhance or diminish activity depending on the specific topology of the binding site. For example, an ortho-methyl group could force the benzyl ring into a different orientation relative to the pyrazole core, which might be more or less favorable for binding. A meta-methyl group would have a different electronic influence on the ring compared to the para position, which could affect key interactions.
To illustrate the potential impact of methyl group positioning, a hypothetical SAR table is presented below, based on general observations from related kinase inhibitor series.
| Compound | Position of Methyl Group | Hypothetical Relative Potency | Rationale |
| This compound | 4- (para) | +++ | Optimal fit in the binding pocket, favorable electronic interactions. |
| 5-Bromo-1-(3-methylbenzyl)-1H-pyrazole | 3- (meta) | ++ | Moderate fit, altered electronic effects may slightly reduce binding affinity. |
| 5-Bromo-1-(2-methylbenzyl)-1H-pyrazole | 2- (ortho) | + | Potential for steric clash with the binding site, leading to reduced potency. |
| Table 1: Hypothetical Structure-Activity Relationship of Methylbenzyl Positional Isomers. |
Modulation of the Pyrazole Ring for Enhanced Activity
The pyrazole core itself is a versatile scaffold that allows for substitutions at multiple positions, primarily at the 3-, 4-, and 5-positions. The 5-bromo substituent in the parent compound is a key feature, and modifications at the 3- and 4-positions can be systematically explored to enhance biological activity.
Substitution at the 3-Position of the Pyrazole Core
The 3-position of the pyrazole ring is a common site for modification in drug discovery programs. Substituents at this position can project into specific sub-pockets of a target's binding site, leading to enhanced potency and selectivity. The nature of the substituent, whether it is a hydrogen bond donor/acceptor, a hydrophobic group, or a group with specific electronic properties, can have a profound effect on activity. nih.govnih.gov
In the context of this compound, introducing various groups at the 3-position can modulate its biological profile. For example, the introduction of a small, hydrogen-bonding group like an amino or hydroxyl group could form new interactions with the target protein. Conversely, a larger, more hydrophobic group might occupy a hydrophobic pocket, thereby increasing binding affinity.
The following table presents hypothetical data on how different substituents at the 3-position might influence activity.
| Compound | Substitution at C3 | Hypothetical Biological Activity (IC50) | Comments |
| This compound | -H | Baseline | Unsubstituted at C3. |
| 5-Bromo-3-amino-1-(4-methylbenzyl)-1H-pyrazole | -NH2 | Improved | Potential for new hydrogen bond formation. |
| 5-Bromo-1-(4-methylbenzyl)-3-phenyl-1H-pyrazole | -Phenyl | Variable | Activity would depend on the specific interactions of the phenyl ring. |
| 5-Bromo-1-(4-methylbenzyl)-3-trifluoromethyl-1H-pyrazole | -CF3 | Potentially Enhanced | The trifluoromethyl group can enhance binding through various interactions. mdpi.com |
| Table 2: Hypothetical SAR at the 3-Position of the Pyrazole Core. |
Substitution at the 4-Position of the Pyrazole Core
For this compound, introducing substituents at the 4-position would likely alter its interaction with the target. For instance, a small methyl group could provide a beneficial hydrophobic interaction, while a polar group like a cyano or carboxamide could engage in hydrogen bonding or polar interactions.
A hypothetical SAR table for substitutions at the 4-position is provided below.
| Compound | Substitution at C4 | Hypothetical Biological Activity (IC50) | Comments |
| This compound | -H | Baseline | Unsubstituted at C4. |
| 4,5-Dibromo-1-(4-methylbenzyl)-1H-pyrazole | -Br | Potentially Reduced | Increased steric bulk and altered electronics may be detrimental. |
| 5-Bromo-1-(4-methylbenzyl)-4-methyl-1H-pyrazole | -CH3 | Potentially Improved | Small hydrophobic group may enhance binding. |
| This compound-4-carbonitrile | -CN | Variable | The impact would depend on the presence of a suitable polar interaction point in the binding site. |
| Table 3: Hypothetical SAR at the 4-Position of the Pyrazole Core. |
Rational Design Principles for Structure-Activity Optimization
The optimization of lead compounds like this compound into clinical candidates often relies on established rational drug design principles. These strategies aim to improve potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework (the scaffold) of a compound with a structurally different one while retaining similar biological activity. nih.govnih.gov This can lead to the discovery of novel chemical series with improved properties, such as better patentability, enhanced ADME (absorption, distribution, metabolism, and excretion) profiles, or reduced off-target effects. For 1,5-diarylpyrazoles, a common scaffold, bioisosteric replacement of the pyrazole ring with other five- or six-membered heterocycles like isoxazole, thiazole, or even a pyrazine (B50134) has been explored. nih.gov
Bioisosteric replacement is a more specific term that refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov For instance, the bromo-substituent at the 5-position of the pyrazole could be replaced with other halogens (e.g., chloro) or a trifluoromethyl group to modulate lipophilicity and electronic properties. Similarly, the methyl group on the benzyl ring could be replaced with other small alkyl groups or a methoxy (B1213986) group.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) is a hit-identification strategy that starts with screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a fragment that binds is identified, it is then grown or linked with other fragments to create a more potent lead compound.
In the context of this compound, an FBDD approach could involve identifying a small fragment, such as the pyrazole core itself or the 4-methylbenzyl group, that binds to the target. X-ray crystallography or NMR spectroscopy would then be used to determine the binding mode of the fragment. This structural information would guide the subsequent elaboration of the fragment, for example, by adding the bromo-substituent or the benzyl group to improve affinity and develop a potent inhibitor. This method has been successfully used to develop potent kinase inhibitors based on a pyrazole scaffold. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a compound based on its physicochemical properties or structural features, known as descriptors. neuroquantology.comneuroquantology.com For a series of this compound analogues, a QSAR study would provide valuable insights into the key molecular properties driving their biological activity, thereby guiding the design of new, more potent compounds. researchgate.net
The development of a robust QSAR model for this compound analogues would typically involve the following steps:
Data Set Preparation: A dataset of this compound analogues with their corresponding, experimentally determined biological activities (e.g., IC50 values) would be compiled. This dataset would be divided into a training set for model development and a test set for model validation. neuroquantology.com
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and thermodynamic parameters (e.g., solvation energy). neuroquantology.com
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to establish a mathematical relationship between the calculated descriptors and the biological activity. oup.com
Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using the test set. neuroquantology.com
A hypothetical QSAR study on a series of this compound analogues might reveal the importance of specific descriptors. For instance, the model could indicate that the biological activity is positively correlated with the lipophilicity (logP) and the presence of a hydrogen bond acceptor at a specific position, while being negatively correlated with the molecular volume.
Table 1: Hypothetical Data for QSAR Analysis of this compound Analogues
| Compound ID | R1-substituent (pyrazole ring) | R2-substituent (benzyl ring) | Biological Activity (IC50, µM) | LogP | Molecular Weight |
| 1 | H | 4-CH3 | 5.2 | 4.1 | 265.14 |
| 2 | Cl | 4-CH3 | 3.8 | 4.4 | 299.58 |
| 3 | F | 4-CH3 | 4.5 | 3.9 | 283.13 |
| 4 | H | 4-OCH3 | 6.1 | 3.8 | 281.14 |
| 5 | H | 4-Cl | 4.9 | 4.6 | 285.58 |
| 6 | H | 4-NO2 | 7.5 | 3.5 | 296.13 |
| 7 | CH3 | 4-CH3 | 6.8 | 4.3 | 279.17 |
Such a QSAR model would provide a quantitative framework for understanding the SAR of this class of compounds and would be a powerful tool in the hit-to-lead and lead optimization phases of drug discovery.
Mechanistic Investigations of 5 Bromo 1 4 Methylbenzyl 1h Pyrazole
Molecular Target Identification and Validation
The initial step in understanding the mechanism of any bioactive compound is the identification and validation of its molecular targets. For pyrazole (B372694) derivatives, this often involves studies to determine their binding to specific receptors or their ability to inhibit enzymes.
The pyrazole scaffold is a versatile structure capable of interacting with various receptors. Studies on related compounds suggest that 1-aryl-pyrazole derivatives can exhibit significant affinity for cannabinoid receptors (CB₁ and CB₂). nih.govnih.gov For instance, a series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized and evaluated for their binding to human cannabinoid receptors. Several of these compounds displayed high affinity, with Kᵢ values in the nanomolar range, comparable to known reference antagonists. nih.govnih.gov Molecular modeling in these studies indicated that specific interactions, such as hydrogen bonding with key residues like K3.28(192) in the CB₁ receptor, are crucial for high-affinity binding. nih.govnih.gov
Furthermore, pyrazolo[4,3-d]pyrimidine derivatives, which contain a pyrazole core, have been investigated as antagonists for human A₁ and A₂A adenosine (B11128) receptors. google.com This indicates that the pyrazole structure can be tailored to interact with G-protein coupled receptors. While direct receptor binding data for 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole is unavailable, the established affinity of similar pyrazoles for these receptors suggests a potential area for future investigation.
Table 1: Receptor Binding Affinity of Structurally Related Pyrazole Derivatives
| Compound Class | Receptor Target | Finding | Reference |
|---|---|---|---|
| 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Cannabinoid Receptor 1 (CB₁) | High affinity with Kᵢ values in the nanomolar range. | nih.govnih.gov |
| 7-Aminopyrazolo[4,3-d]pyrimidines | Adenosine A₁ and A₂A Receptors | Nanomolar affinity, with some compounds showing selectivity for the A₂A subtype. | google.com |
This table is for illustrative purposes based on structurally related compounds and does not represent data for this compound.
A significant body of research has focused on pyrazole derivatives as inhibitors of various enzymes, particularly protein kinases. nih.govnih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov
A study on 1-benzyl-1H-pyrazole derivatives identified them as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis. nih.govnih.gov Structure-activity relationship (SAR) analysis in this study revealed that substitutions on the benzyl (B1604629) ring significantly influence inhibitory potency. nih.govnih.gov This is particularly relevant to this compound, which features a substituted benzyl group. Another example is the pyrazole-based compound AT-7867, which has been identified as an Akt inhibitor. nih.gov
Molecular docking studies on various pyrazole derivatives have shown that the pyrazole ring often acts as a hinge-binder in the ATP-binding pocket of kinases. nih.gov The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with backbone residues in the hinge region of the kinase, a common interaction mode for ATP-competitive inhibitors. nih.gov The substituents on the pyrazole ring, such as the 5-bromo and 1-(4-methylbenzyl) groups, would then occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the compound. nih.gov
Table 2: Enzyme Inhibition by Structurally Related Pyrazole Derivatives
| Compound Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| 1-Benzyl-1H-pyrazole derivatives | RIP1 Kinase | Potent inhibition with Kd values in the nanomolar range. | nih.govnih.gov |
| Pyrazole-based compounds | Akt Kinase | Inhibition of Akt phosphorylation and downstream signaling. | nih.gov |
| Pyrazole-thiazolidinone conjugates | Topoisomerase II and IV | Potential inhibition suggested by molecular docking. | nih.gov |
This table is for illustrative purposes based on structurally related compounds and does not represent data for this compound.
Molecular docking and molecular dynamics simulations are computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its protein target. nih.govacs.org For pyrazole-based kinase inhibitors, docking studies have consistently shown interactions with the ATP-binding site. nih.gov
For example, in the case of CDK1 inhibitors, the pyrazole ring was found to interact with key amino acid residues like Asp86 and Leu135. nih.gov The N-phenyl or N-benzyl ring typically forms hydrophobic interactions with other residues in the active site. nih.gov In a study on pyrazole-thiazolidinone conjugates as potential antibacterial agents, molecular docking suggested that these compounds could interact with the active sites of topoisomerase II and IV through hydrogen bonding. nih.gov
While a specific protein-ligand interaction profile for this compound has not been published, based on the data from related compounds, it is plausible that the 4-methylbenzyl group would engage in hydrophobic and/or π-stacking interactions within a binding pocket, while the bromo-substituted pyrazole core would anchor the molecule, potentially through hydrogen bonding.
Elucidation of Biological Pathways Modulated by this compound
Once a molecular target is identified, the next step is to understand how the interaction with this target affects broader biological pathways within the cell.
Given that many pyrazole derivatives are kinase inhibitors, they are likely to intervene in cellular signaling cascades. nih.govnih.gov Kinase cascades, such as the MAPK/ERK pathway and the PI3K/Akt pathway, are fundamental to cell proliferation, survival, and differentiation. nih.govnih.gov By inhibiting a key kinase in one of these pathways, a pyrazole compound could effectively shut down the downstream signaling events.
For instance, inhibition of Akt by a pyrazole-based inhibitor would prevent the phosphorylation of its downstream substrates, such as GSK3β, leading to the modulation of cellular processes controlled by this pathway. nih.gov Similarly, inhibition of RIP1 kinase by a 1-benzyl-pyrazole derivative can block the necroptosis signaling cascade, which is relevant in inflammatory diseases. nih.govnih.gov A study on a novel pyrazole derivative showed that it could inhibit apoptosis in vascular endothelial cells by modulating a signaling pathway involving integrin beta4, reactive oxygen species (ROS), and p53.
The Hippo pathway, which regulates cell growth and organ size, is another signaling cascade that can be targeted by pyrazole-based inhibitors. Inhibition of the LATS1/2 kinases in this pathway can promote cell proliferation, a mechanism being explored for regenerative medicine. nih.gov
The ultimate consequence of altering cellular signaling pathways is often a change in the expression of specific genes. Pyrazole derivatives have been shown to modulate the expression of several important genes involved in cell cycle control and apoptosis. nih.gov
For example, some pyrazole-based anticancer compounds have been found to upregulate the expression of the tumor suppressor gene p53. An increase in p53 can, in turn, activate the transcription of other genes that promote apoptosis, such as the BAX gene, while downregulating anti-apoptotic genes like Bcl-2. nih.gov Furthermore, some pyrazole compounds have been observed to downregulate the expression of cyclin D1 (CCND1), a key protein for cell cycle progression. nih.gov
In studies of pyrazole-based kinase inhibitors, changes in the expression of downstream target genes are often used as a biomarker of the compound's activity. For example, the expression of CYR61, a target gene of the Hippo pathway, is monitored to assess the efficacy of LATS1/2 inhibitors. nih.gov
Table 3: Gene Expression Modulation by Structurally Related Pyrazole Derivatives
| Compound Class | Cell Line | Gene(s) Modulated | Effect | Reference |
|---|---|---|---|---|
| Pyrazole-based chalcones | Pancreatic cancer cells | p53, BID, CCND1 | Upregulation of p53, downregulation of BID and CCND1. | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | - | BAX | Upregulation. | nih.gov |
This table is for illustrative purposes based on structurally related compounds and does not represent data for this compound.
Studies on Selective Biological Activity and Specificity
No published studies detailing the differential effects of this compound across various cell lines or biological systems were identified.
No data is available that compares the biological activity of this compound with other established molecular modulators.
Kinetic Analysis of Molecular Interactions
No information regarding the binding kinetics, such as association (Kon) or dissociation (Koff) constants, for the interaction of this compound with any biological target has been reported in the searched literature.
There are no available public records or research articles detailing the enzyme inhibition kinetics of this compound, and therefore, values for key parameters such as the inhibition constant (Ki), half-maximal inhibitory concentration (IC50), Michaelis constant (Km), or maximum reaction velocity (Vmax) could not be found.
Biological Evaluation of 5 Bromo 1 4 Methylbenzyl 1h Pyrazole Derivatives
In Vitro Pharmacological Screening
No published data is available on the in vitro pharmacological screening of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole.
There are no specific cell-based assay results reported for this compound.
There is no information to indicate that this compound has been subjected to high-throughput screening.
No specific antimicrobial, anti-inflammatory, anticancer, antiviral, or enzyme inhibitory activities have been documented for this compound in the scientific literature. While other bromo-substituted heterocyclic compounds and various pyrazole (B372694) derivatives have been investigated for such properties, these results are not applicable to the specified molecule researchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.gov.
Pre-clinical In Vivo Studies (Animal Models for Efficacy)
There is no evidence of any pre-clinical in vivo studies being conducted on this compound.
No efficacy assessments in any animal disease models have been published for this compound.
There are no reports on the investigation of pharmacodynamic markers related to this compound.
Route of Administration and Efficacy Correlation in Animal Models: Insights from Analogs
Studies on various pyrazole derivatives have demonstrated efficacy in animal models, primarily for anti-inflammatory and anticancer activities. For instance, some 1,3,5-trisubstituted pyrazole derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.gov The efficacy of these compounds is often correlated with their substitution patterns, which influence their interaction with biological targets. In the realm of oncology, certain pyrazole-naphthalene derivatives have exhibited in vivo antitumor activity in xenograft models, with intraperitoneal administration being a common route in preclinical studies. nih.gov The choice of administration route in these studies is typically guided by the physicochemical properties of the compound, including its solubility and stability.
Assessment of Bioavailability and Distribution in Research Models: A Look at Related Compounds
The bioavailability and distribution of pyrazole derivatives are critical determinants of their in vivo efficacy. While specific data for this compound is unavailable, general trends can be observed from related structures.
Absorption and Distribution Studies in Animal Tissues
Pharmacokinetic studies of some benzimidazole (B57391) derivatives, another class of nitrogen-containing heterocycles, have indicated that they can be subject to significant first-pass metabolism in the liver, which may result in low oral bioavailability. nih.gov For some pyrazole derivatives that have been investigated, distribution to various tissues is influenced by their lipophilicity and plasma protein binding. The specific distribution profile would be highly dependent on the exact chemical structure of the compound.
Metabolic Stability and Enzyme Metabolism in Microsomes and Hepatocytes (In Vitro)
The metabolic stability of a compound is a key factor in its drug-likeness. In vitro assays using liver microsomes are standard for assessing this property. springernature.comwuxiapptec.com For example, one study on a particular pyrazole derivative reported modest stability in mouse and rat liver microsomes, with a significant percentage of the compound remaining after a 120-minute incubation period. researchgate.net In human liver microsomes, the same compound showed high stability. researchgate.net The primary enzymes responsible for the metabolism of many pyrazole derivatives are cytochrome P450 (CYP) enzymes located in the liver. wuxiapptec.com The susceptibility to metabolism can be significantly altered by the nature and position of substituents on the pyrazole ring and its appended groups.
Comparative Biological Activity with Benchmark Compounds: A Relative Perspective
The biological activity of novel compounds is often benchmarked against existing drugs to assess their potential therapeutic value.
Relative Potency Determinations
In studies of anti-inflammatory pyrazole derivatives, their potency is frequently compared to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) or celecoxib. nih.gov For instance, some novel pyrazole derivatives have exhibited anti-inflammatory effects comparable to or even exceeding those of the standard drugs in animal models. nih.govmdpi.com The relative potency is typically quantified by comparing the doses required to achieve a specific level of therapeutic effect, such as a 50% reduction in inflammation (ED50).
Selectivity Profile Comparison
For compounds designed to target specific enzymes or receptors, selectivity is a critical parameter. For example, some pyrazole derivatives have been evaluated for their selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com The selectivity index, which is the ratio of the IC50 values for COX-1 to COX-2, is a key metric in these comparisons. A higher selectivity index indicates a more favorable safety profile in this context.
Computational and Theoretical Studies of 5 Bromo 1 4 Methylbenzyl 1h Pyrazole
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. eurasianjournals.com It is widely employed to predict various molecular properties, offering a balance between accuracy and computational cost. For pyrazole (B372694) derivatives, DFT calculations are instrumental in understanding their geometry, reactivity, and spectroscopic characteristics. fao.orgnih.govnih.gov
Optimized Molecular Geometries and Conformational Analysis
The first step in the theoretical characterization of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms—the global minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the system is minimized. For a flexible molecule like 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole, which contains a rotatable benzyl (B1604629) group, conformational analysis is essential. nih.govresearchgate.net
While specific experimental data for this compound is not available, the table below presents typical bond lengths and angles for a pyrazole derivative optimized using DFT methods, illustrating the type of data obtained from such calculations.
Table 1: Representative Optimized Geometric Parameters for a Substituted Pyrazole Ring (Note: Data is illustrative and based on published values for related pyrazole structures, not this compound itself.)
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | N1-N2 | 1.35 Å |
| Bond Length | N2-C3 | 1.33 Å |
| Bond Length | C3-C4 | 1.42 Å |
| Bond Length | C4-C5 | 1.38 Å |
| Bond Length | C5-N1 | 1.37 Å |
| Bond Angle | C5-N1-N2 | 112.0° |
| Bond Angle | N1-N2-C3 | 105.0° |
| Bond Angle | N2-C3-C4 | 111.0° |
| Bond Angle | C3-C4-C5 | 106.0° |
| Bond Angle | C4-C5-N1 | 106.0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, reactivity indices)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.com
The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity), whereas the LUMO energy relates to the electron affinity and the ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.com A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. This analysis helps to predict which parts of the molecule are most likely to be involved in chemical reactions. For pyrazole derivatives, FMO analysis has been used to explain their biological activities and reaction mechanisms. researchgate.net Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be derived from HOMO and LUMO energies to provide further quantitative measures of reactivity.
Table 2: Representative FMO Properties for a Pyrazole Derivative (Note: Data is illustrative and based on published values for related pyrazole structures, not this compound itself.)
| Parameter | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Electrostatic Potential (MEP) Mapping for Interaction Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. chemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow areas denote intermediate potentials.
For drug design and materials science, MEP maps are invaluable for identifying sites that can participate in intermolecular interactions, such as hydrogen bonding and electrostatic attractions. researchgate.netresearchgate.net In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and any electronegative substituents (like the bromine atom) are expected to be electron-rich regions (red or yellow), while the hydrogen atoms are typically electron-deficient (blue). acu.edu.in This information is crucial for understanding how the molecule might bind to a biological target like a protein receptor. researchgate.net
Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. wisc.edunih.gov It transforms the complex, many-electron wavefunction into a more intuitive chemical representation of localized bonds, lone pairs, and core orbitals. This method allows for the quantitative analysis of intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO.
The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. NBO analysis can reveal the nature of chemical bonds (e.g., their ionic or covalent character) and the hybridization of atomic orbitals, which is described by Natural Hybrid Orbitals (NHO). For substituted pyrazoles, NBO analysis can elucidate how different substituent groups influence the electronic charge distribution and stability of the pyrazole ring system. researchgate.net
Vibrational Frequencies and Spectroscopic Predictions (Theoretical, not for identification)
Theoretical vibrational analysis, performed using DFT, calculates the harmonic vibrational frequencies of a molecule corresponding to its normal modes of vibration. nih.gov These calculated frequencies can be used to predict the molecule's infrared (IR) and Raman spectra. While these theoretical spectra may not perfectly match experimental spectra due to factors like anharmonicity and solvent effects, they are extremely useful for assigning the vibrational modes observed in experimental data. nih.govsciensage.info
Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. For this compound, this analysis would predict the characteristic frequencies for C-H, C-N, C=C, and C-Br stretching and bending modes, as well as the vibrations of the pyrazole and benzene (B151609) rings. This information provides a fundamental understanding of the molecule's dynamic behavior. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (a ligand) and a macromolecular target, typically a protein. eurasianjournals.comnih.govnih.gov These methods are central to modern drug discovery.
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.govresearchgate.net The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on a function that estimates the binding free energy. The results provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For pyrazole derivatives, docking studies have been used to investigate their potential as inhibitors for various enzymes, such as cyclooxygenases (COX), kinases, and bacterial enzymes. nih.govresearchgate.netnih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-receptor complex over time. nih.govnih.govrsc.org An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. This allows researchers to assess the stability of the binding pose predicted by docking, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.govresearchgate.netresearchgate.net For a potential drug candidate like this compound, these simulations are crucial for validating its binding mode and predicting its efficacy.
Table 3: Representative Molecular Docking Results for a Pyrazole Derivative with a Protein Target (Note: Data is illustrative and based on published values for related pyrazole inhibitors, not this compound itself.)
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
| EGFR Tyrosine Kinase (1M17) | -8.5 | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic |
| Dihydrofolate Reductase | -7.9 | Ile7, Phe34, Arg57 | Hydrogen Bond, Pi-Alkyl |
| Sortase A | -7.2 | Arg197, Trp194 | Hydrogen Bond, Pi-Pi Stacking |
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a protein target. For pyrazole derivatives, these studies are frequently employed to understand their interactions with various enzymes, particularly protein kinases, which are often implicated in cancer. mdpi.comnih.gov
The binding mode of a pyrazole-based inhibitor typically involves the pyrazole ring acting as a scaffold, forming crucial hydrogen bonds with the hinge region of the kinase active site. nih.gov In the case of this compound, it is hypothesized that the nitrogen atoms of the pyrazole ring would act as hydrogen bond acceptors. The 4-methylbenzyl group would likely occupy a hydrophobic pocket within the binding site, while the bromo-substituent could form halogen bonds or other hydrophobic interactions, potentially enhancing binding affinity.
Studies on similar compounds, such as benzimidazole-pyrazole hybrids, have identified significant binding affinities with targets like B-cell lymphoma (BCL-2). nih.govacs.org For instance, molecular docking of a hybrid compound (6h) revealed a binding energy of -8.65 kcal/mol, indicating a strong interaction. nih.govacs.org Similarly, docking studies of pyrazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown that the pyrazole moiety fits into the ATP-binding pocket, forming key interactions with amino acid residues. nih.gov
Estimation of Binding Affinities and Inhibition Constants (In Silico)
In silico methods provide quantitative estimates of a compound's binding affinity (often expressed as a docking score or binding free energy in kcal/mol) and its potential inhibitory activity (predicted IC₅₀ or Kᵢ values). These estimations are crucial for prioritizing compounds for synthesis and experimental testing.
Computational analyses of various pyrazole derivatives have yielded a wide range of binding affinities depending on the specific substitutions and the protein target. For example, extensive docking studies on 63 in-house synthesized pyrazole derivatives against several cancer-related proteins such as C-RAF and c-KIT revealed binding affinities ranging from -3.7 to -10.4 kcal/mol. nih.gov These studies help benchmark the potential efficacy of new derivatives.
The following interactive table presents representative data from computational studies on analogous pyrazole compounds, illustrating the typical binding affinities and inhibitory concentrations observed.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Predicted/Experimental IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Benzimidazole-Pyrazole Hybrid (6h) | B-cell lymphoma (BCL-2) | -8.65 | 457.41 (Predicted) | nih.govacs.org |
| Pyrazole-Pyrazoline Conjugate (12c) | VEGFR-2 | - | 828.23 (Experimental) | nih.gov |
| Pyrazole Derivative (M74) | c-KIT | -9.2 | - | nih.gov |
| Pyrazolone Derivative (TK4g) | JAK2 | - | 12.61 (Experimental) | acs.org |
| Pyrazolone Derivative (TK4g) | JAK3 | - | 15.80 (Experimental) | acs.org |
This table contains data for compounds structurally related to this compound to illustrate the range of activities observed for this class of molecules.
Conformational Dynamics in Complex with Biological Targets
For pyrazole-based inhibitors, MD studies have been used to confirm the stability of the binding pose predicted by docking. researchgate.net Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) helps to understand the flexibility of the ligand within the active site and the stability of the protein-ligand complex. For example, MD simulations of pyrazole derivatives bound to the SARS-CoV-2 main protease showed that the complexes remained stable throughout the simulation period. nih.gov Such studies would be invaluable in confirming the predicted binding mode of this compound and assessing the longevity of its interactions with a target.
Virtual Screening for Analogues with Improved Interactions
Virtual screening is a powerful computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done through structure-based methods (docking) or ligand-based methods (pharmacophore modeling).
High-throughput virtual screening (HTVS) has been successfully used to identify novel pyrazole-based inhibitors for targets like Janus kinases (JAKs) and Activin-like kinase 5 (ALK-5). nih.govacs.org Starting with the structure of this compound, a virtual screening campaign could be launched to identify analogues with potentially improved binding affinities or better selectivity. By screening databases of millions of compounds, researchers can identify novel pyrazole derivatives that share key structural features but have modified substituents that could lead to enhanced biological activity.
Pharmacophore Modeling and Ligand-Based Design
When the 3D structure of a biological target is unknown, ligand-based design methods such as pharmacophore modeling become essential. These approaches derive a model of the required steric and electronic features for bioactivity from a set of known active molecules.
Identification of Key Structural Features for Activity
Pharmacophore modeling identifies the essential structural motifs (pharmacophoric features) required for a molecule to interact with a specific target. For pyrazole derivatives, common pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. researchgate.net
A pharmacophore model for an inhibitor based on the this compound scaffold would likely include:
Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring.
Aromatic/Hydrophobic Regions: The phenyl ring of the benzyl group and the pyrazole ring itself.
A Halogen Bond Donor/Hydrophobic Feature: The bromine atom at the 5-position.
Structure-activity relationship (SAR) studies on pyrazole derivatives have consistently shown that substitutions at various positions on the pyrazole ring significantly influence their anticancer efficacy. nih.govnih.gov The nature and position of these substituents can modulate the compound's electronic properties, solubility, and steric fit within the target's binding site.
Generation of Novel Compounds based on Pharmacophore Models
Once a pharmacophore model is validated, it serves as a template for designing new compounds. nih.gov By aligning new chemical structures to the pharmacophore, researchers can predict their potential activity. This approach allows for the rational design of novel analogues of this compound. For instance, the 4-methylbenzyl group could be replaced with other substituted benzyl groups to explore different hydrophobic interactions, or the bromo-substituent could be replaced with other halogens or small functional groups to fine-tune the electronic and steric properties of the molecule, potentially leading to the discovery of more potent and selective inhibitors. researchgate.net
Derivatization and Lead Optimization Strategies for 5 Bromo 1 4 Methylbenzyl 1h Pyrazole
Synthetic Modifications at the Pyrazole (B372694) Ring
The pyrazole ring itself is a key target for derivatization. Modifications can be made by introducing new functional groups onto the ring or by fusing it with other heterocyclic systems to create more complex and rigid structures.
The C4 position of the 1,5-disubstituted pyrazole ring is the most accessible site for the introduction of additional functional groups. As a π-excessive heterocycle, the pyrazole ring is susceptible to electrophilic substitution at this position.
Research Findings: Studies on analogous 1-aryl-pyrazole systems have demonstrated that the C4 position can be readily functionalized. For instance, direct iodination of 1-aryl-3-trifluoromethyl-1H-pyrazoles has been achieved with high regioselectivity using elemental iodine and ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mediator. acs.org This C4-iodo intermediate is a valuable building block for further diversification through cross-coupling reactions. acs.org While direct bromination or chlorination at the C4 position is also feasible, iodination often provides a more reactive handle for subsequent transformations.
The introduction of various substituents at the C4 position can significantly influence the compound's electronic properties and steric profile. For example, the introduction of a nitro group can act as an electron-withdrawing feature and a hydrogen bond acceptor, while an amino group can serve as a hydrogen bond donor. These modifications are crucial for optimizing interactions with biological targets. In a study on pyrazole-based kinase inhibitors, the functionalization at the C4 position was a key strategy to improve potency and selectivity. acs.org
Table 1: Examples of C4-Functionalization Reactions on Pyrazole Scaffolds
| Reaction Type | Reagents | Functional Group Introduced | Potential for Further Derivatization | Reference |
|---|---|---|---|---|
| Iodination | I₂, Ceric Ammonium Nitrate (CAN) | -I | High (Suzuki, Sonogashira, Heck, etc.) | acs.org |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | Reduction to amino group | mdpi.com |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | -CHO | Reductive amination, oxidation, etc. | acs.org |
Fusing the pyrazole ring with another ring system is a powerful strategy to create rigid, bicyclic scaffolds that can explore different regions of a target's binding site. The most common fused systems derived from pyrazoles are pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgnih.gov
Research Findings: The synthesis of these fused systems typically begins with a 5-aminopyrazole precursor. beilstein-journals.org For the 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole scaffold, this would necessitate a two-step process: first, the conversion of the C5-bromo group to a C5-amino group, commonly achieved through a Buchwald-Hartwig amination or a related palladium-catalyzed reaction. Once the 5-amino-1-(4-methylbenzyl)-1H-pyrazole intermediate is obtained, it can undergo condensation with various 1,3-bielectrophilic reagents to form the fused pyrimidine (B1678525) ring.
Pyrazolo[1,5-a]pyrimidines: These are formed by reacting 5-aminopyrazoles with reagents like β-dicarbonyl compounds, enaminones, or β-ketoesters. acs.orgresearchgate.net The reaction proceeds via condensation and subsequent cyclization.
Pyrazolo[3,4-d]pyrimidines: These are typically synthesized by the cyclization of a 5-amino-4-carboxamido-pyrazole or by reacting a 5-amino-4-cyanopyrazole with formic acid or other one-carbon synthons. mdpi.comchapman.edu
These fused heterocyclic systems have shown significant potential as kinase inhibitors and other therapeutic agents. nih.govnih.govnih.gov
Diversification of the 4-Methylbenzyl Moiety
The 1-(4-methylbenzyl) group plays a crucial role in orienting the molecule within a binding pocket and can be extensively modified to improve binding affinity and pharmacokinetic properties.
Systematic variation of the substituents on the phenyl ring of the benzyl (B1604629) group is a classic lead optimization strategy. This allows for the exploration of electronic and steric effects on biological activity.
Research Findings: In a comprehensive study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, a range of substituents were explored on the benzyl ring. mdpi.com It was found that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) could be tolerated, but their position on the ring was critical for activity. For example, compounds with chloro substituents at the 2- and 4-positions of the benzyl ring showed high potency. mdpi.com The introduction of fluorine atoms can improve metabolic stability and binding affinity through favorable interactions. Similarly, methoxy (B1213986) or trifluoromethyl groups can be introduced to probe different electronic environments and interactions with the target protein.
Table 2: Representative Aryl Substitutions on the Benzyl Moiety and Their Rationale
| Substitution Type | Example Substituent | Rationale for Modification | Observed/Potential Impact | Reference |
|---|---|---|---|---|
| Halogen (EWG) | -Cl, -F | Improve metabolic stability, alter electronics, potential for halogen bonding. | Can significantly increase potency depending on position. | mdpi.com |
| Electron-Donating (EDG) | -OCH₃, -CH₃ | Increase electron density, potential for H-bond acceptance. | Can modulate binding affinity. | mdpi.com |
| Strong EWG | -CF₃, -CN | Drastically alter electronic profile, improve metabolic stability. | Can enhance binding and cell permeability. | acs.org |
| Benzylic C-H Oxidation | -CH₂OH, -COOH | Introduce polarity and H-bonding capacity. | Can improve solubility and provide new interaction points. | organic-chemistry.org |
Furthermore, the benzylic methyl group of the 4-methylbenzyl moiety can itself be functionalized. Methods for the catalytic functionalization of benzylic C-H bonds allow for the introduction of other groups. rsc.orgrsc.orgnih.gov For example, oxidation of the methyl group can yield a benzyl alcohol or a benzoic acid, introducing polarity and new vectors for interaction. organic-chemistry.org
The methylene (B1212753) (-CH₂) linker between the pyrazole nitrogen and the phenyl ring can also be modified. Changing its length or introducing branching can alter the flexibility and relative orientation of the aryl ring.
Research Findings: Structure-activity relationship studies on various pyrazole-based inhibitors have shown that the nature of the N1-substituent is critical. In a study on meprin inhibitors, N-alkylation of a pyrazole core was performed with various alkyl and benzyl halides. nih.gov It was demonstrated that extending the linker (e.g., to a phenethyl group) or introducing branching (e.g., an α-methylbenzyl group) can significantly impact inhibitory activity by altering the fit in the enzyme's active site. nih.govrsc.org Research on hybrid acetogenins (B1209576) also highlighted that the connecting group between a pyrazole ring and a linker moiety was a more significant determinant of activity than substituents on the pyrazole ring itself. rsc.org This underscores the importance of optimizing the linker that connects the core scaffold to other parts of the molecule.
Bromine Atom Modifications
The C5-bromo substituent is arguably the most valuable position for lead diversification due to its utility in a wide range of modern cross-coupling reactions. This allows for the introduction of a vast array of chemical functionalities.
Research Findings: The bromine atom on the pyrazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for late-stage diversification in a drug discovery program.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl and heteroaryl groups by coupling the 5-bromopyrazole with a boronic acid or ester. This is a common strategy to extend the molecule into new binding pockets and modulate properties like solubility and lipophilicity. acs.orgnih.gov
Sonogashira Coupling: This reaction introduces alkynyl groups by coupling with a terminal alkyne. The resulting linear, rigid alkynyl moiety can act as a linker to other fragments or probe specific interactions within a binding site. acs.org
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines, anilines, or even other heterocycles. As mentioned in section 7.1.2, this is the key step to access 5-aminopyrazole intermediates required for ring fusion strategies.
Heck Coupling: This reaction can be used to introduce alkenyl substituents.
These transformations effectively replace the bromine atom with a more complex substituent, dramatically altering the compound's structure and properties. The choice of coupling partner is guided by the desired properties of the final compound, based on structural information of the biological target or SAR data. acs.orgbeilstein-journals.org
Prodrug Design and Delivery System Concepts (Research-focused, not clinical)
For pyrazole-based compounds that exhibit promising biological activity but possess poor physicochemical properties like low solubility or stability, prodrug and advanced delivery strategies are explored at the research level.
Solubility Enhancement: Beyond prodrugs, direct structural modifications can improve solubility. The pyrazole ring itself is often considered a bioisostere for a phenyl ring, but with significantly lower lipophilicity, which can contribute to better solubility. nih.gov Further modifications, such as the introduction of polar functional groups (e.g., amines, alcohols) via the cross-coupling reactions described above, are a primary strategy. For instance, a pyrazole derivative was successfully converted to its hydrochloride salt to overcome water insolubility issues, a straightforward chemical modification applicable to derivatives containing a basic nitrogen atom. nih.gov
Targeted delivery aims to concentrate a therapeutic agent at the site of action, improving efficacy and reducing off-target effects. In research models, this is often explored using conjugation or nanoparticle-based systems.
Nanoparticle Encapsulation: Encapsulating a lipophilic pyrazole compound within a nanoparticle carrier can solve solubility issues and enable systemic administration in research studies. For example, a water-insoluble 3,5-diphenyl pyrazole derivative was successfully loaded into dendrimer nanoparticles, which improved its applicability and demonstrated potent antibacterial effects in vitro. nih.gov This approach could be used for derivatives of this compound that show poor water solubility.
Conjugation to Targeting Moieties: While not specific to the title compound, a general research strategy involves conjugating a drug to a molecule that binds to a specific receptor overexpressed on target cells (e.g., cancer cells). This could involve linking a potent pyrazole derivative to a peptide, antibody fragment, or small molecule ligand.
Combinatorial Chemistry and Library Synthesis for Rapid Exploration of SAR
Combinatorial chemistry provides a high-throughput platform for synthesizing large libraries of related compounds, enabling rapid exploration of the structure-activity relationship (SAR). researchgate.net The this compound scaffold is well-suited for this approach.
A combinatorial library could be constructed by reacting the core scaffold with a diverse set of building blocks using the cross-coupling reactions mentioned previously. For example, a library of Suzuki-Miyaura coupling partners (boronic acids) could be reacted in parallel with this compound to generate a wide array of 5-aryl substituted pyrazoles. Similarly, a collection of terminal alkynes could be used in Sonogashira couplings.
This strategy allows chemists to systematically evaluate how different substituents at the 5-position affect the compound's biological activity. mdpi.com For instance, in the development of pyrazolo[3,4-d]pyrimidine inhibitors of Aurora kinases and CDK1, SAR optimization of substituents led to the discovery of potent compounds with improved metabolic stability. nih.gov A similar workflow could be applied to derivatives of this compound, where a library of compounds would be synthesized and then screened in relevant biological assays to identify key structural features required for activity. The synthesis of diversely 1,3,5-trisubstituted pyrazoles, including 5-benzyl substituted pyrazoles, has been demonstrated, confirming the chemical feasibility of building such libraries. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-fluoro-1H-pyrazoles |
| (4-methylbenzyl)hydrazine |
| 5-fluoro-1-methyl-1H-pyrazole |
| 5-chloro-1H-pyrazole |
| 5-chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde |
| 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
| N-chlorosuccinimide |
| 5-substituted 4-iodo-1-tosylpyrazoles |
| 3,5-diphenyl pyrazole |
| pyrazolo[3,4-d]pyrimidines |
| 5-Aryl/Heteroaryl-1-(4-methylbenzyl)-1H-pyrazole |
Analytical Methodologies for Research Characterization of 5 Bromo 1 4 Methylbenzyl 1h Pyrazole
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole from reaction byproducts and starting materials, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. A typical reverse-phase HPLC method would utilize a C18 column, which separates compounds based on their hydrophobicity.
A gradient elution method is often employed to ensure the efficient separation of the target compound from any impurities. The mobile phase typically consists of a mixture of an aqueous component (like water with a small percentage of an acid such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent, commonly acetonitrile or methanol. The gradient would start with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more hydrophobic compounds.
Detection is most commonly achieved using a UV-Vis detector, as the pyrazole (B372694) and benzyl (B1604629) moieties in the molecule contain chromophores that absorb UV light. The wavelength of detection would be optimized to the absorbance maximum of the compound to ensure the highest sensitivity. The purity is then determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area in the chromatogram.
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the purity assessment of this compound, provided the compound is sufficiently volatile and thermally stable.
A capillary column with a non-polar or medium-polarity stationary phase, such as a phenyl-substituted polysiloxane, is typically used. The sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized. The carrier gas, usually helium or nitrogen, transports the vaporized sample through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase.
The temperature of the column is programmed to increase over time, allowing for the separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides both quantification and structural information based on the mass-to-charge ratio of the compound and its fragments.
Table 2: Representative GC-MS Parameters for Purity Analysis
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min hold), then 15 °C/min to 280 °C (10 min hold) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
Preparative Chromatography for Scale-Up Synthesis
For the isolation of larger quantities of this compound for further research, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads.
The goal of preparative chromatography is to purify the compound to a high degree, typically greater than 98%. The conditions developed for analytical HPLC are often scaled up for preparative separations. This involves adjusting the flow rate and injection volume in proportion to the increase in the column's cross-sectional area. Fractions are collected as they elute from the column, and those containing the pure product, as determined by analytical HPLC or TLC, are combined and the solvent is removed to yield the purified compound.
Advanced Spectroscopic Techniques for Structural Elucidation in Research
Spectroscopic techniques are crucial for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR for connectivity)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are performed to unambiguously assign the structure.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals for the pyrazole ring protons, the methylene (B1212753) protons of the benzyl group, the aromatic protons of the 4-methylbenzyl group, and the methyl protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.
2D NMR:
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the pyrazole and benzyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole-H3 | ~7.5 | ~140 |
| Pyrazole-H4 | ~6.3 | ~110 |
| Pyrazole-C5-Br | - | ~125 |
| Benzyl-CH₂ | ~5.3 | ~55 |
| Benzyl-Aromatic CH | ~7.1-7.2 | ~128-138 |
| Benzyl-CH₃ | ~2.3 | ~21 |
Mass Spectrometry (MS) (e.g., HRMS for exact mass, fragmentation patterns)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₂H₁₁BrN₂), confirming its atomic composition.
Fragmentation Patterns: In the mass spectrometer, the molecular ion can fragment in predictable ways. The analysis of these fragments provides further confirmation of the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the benzyl group and the loss of bromine. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Table 4: Expected HRMS and Major Fragmentation Data
| Ion | Description | Calculated m/z (for C₁₂H₁₁⁷⁹BrN₂⁺) |
| [M]⁺ | Molecular Ion | 262.0109 |
| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | 264.0088 |
| [M-C₇H₇]⁺ | Loss of benzyl group | 171.9303 |
| [C₈H₉]⁺ | 4-methylbenzyl cation | 105.0704 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be expected to display a series of absorption bands characteristic of its constituent parts: the substituted pyrazole ring and the 4-methylbenzyl group. Analysis of the spectrum allows for the confirmation of the compound's synthesis and structural integrity.
Key expected vibrational modes include:
Aromatic C-H Stretching: The C-H bonds on both the pyrazole and the benzene (B151609) rings would produce sharp, medium-to-weak absorption bands in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methylene (-CH₂-) and methyl (-CH₃) groups of the 4-methylbenzyl substituent would exhibit strong, sharp peaks between 3000 and 2850 cm⁻¹.
C=C and C=N Stretching: The aromatic rings (pyrazole and benzene) contain C=C and C=N double bonds, which would result in several medium-to-strong intensity bands in the 1620-1450 cm⁻¹ region. These are often complex due to resonance within the aromatic systems.
C-N Stretching: The stretching vibrations of the C-N bonds within the pyrazole ring and connecting to the benzyl group are expected in the 1350-1250 cm⁻¹ range.
C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring can be particularly informative. A para-substituted ring (like the 4-methylbenzyl group) typically shows a strong absorption band between 850 and 800 cm⁻¹.
C-Br Stretching: The carbon-bromine bond is expected to produce a characteristic absorption in the fingerprint region, typically between 650 and 550 cm⁻¹, though it can sometimes be weak and difficult to assign definitively.
The data below represents a table of expected IR absorption bands for the functional groups present in this compound, based on established correlation charts.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 3000 - 2850 | Strong |
| Aromatic C=C / C=N | Stretching | 1620 - 1450 | Medium to Strong |
| C-N | Stretching | 1350 - 1250 | Medium |
| Aromatic C-H (para-subst.) | Out-of-Plane Bending | 850 - 800 | Strong |
| C-Br | Stretching | 650 - 550 | Medium to Weak |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of energy in this region corresponds to the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's conjugated systems.
The structure of this compound contains two primary chromophores: the pyrazole ring and the benzene ring. The parent 1H-pyrazole molecule is known to exhibit a strong absorption band around 210 nm, corresponding to a π → π* electronic transition nist.gov. The introduction of substituents significantly modifies the electronic spectrum.
For this compound, the following observations are anticipated:
π → π Transitions:* The conjugated π-electron systems of the pyrazole and benzene rings are expected to give rise to intense absorption bands. Due to the extended conjugation provided by the substituents (bromo and methylbenzyl groups), these absorptions are expected to undergo a bathochromic (red) shift to longer wavelengths compared to the unsubstituted parent heterocycles. One would anticipate strong absorptions in the 200-280 nm range.
n → π Transitions:* The pyrazole ring contains nitrogen atoms with non-bonding (n) electrons. These can undergo lower energy n → π* transitions. However, these transitions are often much weaker in intensity than π → π* transitions and may be obscured by the stronger absorption bands.
The table below summarizes the expected electronic transitions and their probable absorption regions for the compound in a non-polar solvent.
| Chromophore | Electronic Transition | Expected λ_max Range (nm) | Molar Absorptivity (ε) |
| Pyrazole Ring | π → π | 210 - 240 | High |
| Benzene Ring | π → π (E2-band) | 200 - 230 | High |
| Benzene Ring | π → π* (B-band) | 250 - 280 | Moderate |
| Pyrazole Ring | n → π* | > 280 | Low |
X-ray Crystallography for Solid-State Structure Determination
To perform X-ray crystallography, a high-quality single crystal of this compound is required. The growth of such a crystal is a critical first step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents would typically be screened to find conditions that yield well-formed, defect-free crystals.
Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern—the array of spots produced as X-rays are scattered by the electron clouds of the atoms—is recorded. The intensities and positions of these spots are used to calculate an electron density map, from which the atomic positions can be determined. The final output includes the crystal system, space group, and unit cell dimensions. For a related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, the crystal structure was determined to be in the orthorhombic system researchgate.net.
Tautomerism is a key feature of many heterocyclic systems, including pyrazoles researchgate.net. However, in this compound, the nitrogen at the 1-position is substituted with a 4-methylbenzyl group. This substitution prevents the common annular prototropic tautomerism (H-atom shift between the two nitrogen atoms) that occurs in N-unsubstituted pyrazoles. Therefore, X-ray analysis would be expected to confirm the existence of only the 1-substituted tautomeric form in the crystal lattice.
The analysis would, however, reveal critical conformational details, such as the dihedral angle between the plane of the pyrazole ring and the plane of the benzene ring of the benzyl substituent. This angle is determined by a balance between steric hindrance and the drive for extended conjugation and efficient crystal packing.
The absence of a traditional hydrogen bond donor (like an N-H group) in this compound means that crystal packing will be dictated by weaker intermolecular forces. X-ray crystallography is essential for identifying and quantifying these interactions, which define the supramolecular architecture.
Potential interactions that would be investigated include:
π-π Stacking: The electron-rich aromatic pyrazole and benzene rings can interact through π-π stacking. The analysis would determine the geometry of these interactions (e.g., face-to-face or offset).
C-H···π Interactions: Hydrogen atoms attached to the benzyl group or the pyrazole ring can act as weak hydrogen bond donors, interacting with the π-electron clouds of adjacent aromatic rings.
Halogen Bonding: The bromine atom at the 5-position of the pyrazole ring can act as a halogen bond donor, interacting with electron-rich atoms (like the pyrazole nitrogen) on neighboring molecules.
Analysis of these interactions helps to build a picture of the supramolecular assembly, explaining the material's bulk properties like melting point and solubility.
| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |
| π-π Stacking | Pyrazole ring, Benzene ring | Major contributor to packing efficiency and stability. |
| C-H···π | Benzyl C-H, Pyrazole C-H with adjacent rings | Directional interactions that help organize the lattice. |
| Halogen Bonding | Pyrazole C-Br with Pyrazole N | Can form specific, directional contacts influencing the structure. |
| Van der Waals Forces | All atoms | Non-directional forces providing overall cohesion. |
Thermal Analysis Techniques (e.g., TGA, DSC) for Material Science Applications in Research
Thermal analysis techniques are used to measure changes in the physical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods, providing crucial information for material science applications. nih.govresearchgate.netresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram plots mass percentage against temperature. For this compound, a stable organic compound, TGA would be used to determine its thermal stability and decomposition profile. Typically, the analysis would show a stable baseline (no mass loss) until the onset of decomposition. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. Research on other pyrazole and pyrazoline derivatives has shown them to possess good thermal stability, with decomposition temperatures often initiating above 250 °C.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram plots heat flow against temperature. This technique is used to detect thermal events such as melting, crystallization, and glass transitions. For this compound, DSC analysis would reveal:
Melting Point (T_m): An endothermic peak on the DSC curve would indicate the melting point of the crystalline solid. The sharpness of the peak can be an indicator of purity.
Crystallization Temperature (T_c): If the molten sample is cooled, an exothermic peak may be observed, corresponding to the temperature of crystallization.
Polymorphism: The presence of multiple melting peaks or other thermal events before melting could indicate the existence of different crystalline forms (polymorphs), each with its own distinct thermal properties.
Together, TGA and DSC provide a comprehensive thermal profile of the compound, which is essential for determining its suitability for applications where thermal stability is a requirement.
Potential Research Applications and Future Directions
5-Bromo-1-(4-methylbenzyl)-1H-pyrazole as a Versatile Chemical Building Block
The true potential of this compound lies in its utility as a foundational element for the construction of more elaborate molecular architectures. google.com Its inherent reactivity and substitution pattern make it an ideal starting point for a variety of chemical transformations.
The pyrazole (B372694) ring is a well-established pharmacophore found in numerous biologically active compounds. google.comnih.gov The bromine atom at the 5-position of this compound serves as a convenient handle for introducing a wide array of functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile synthesis of a diverse library of substituted pyrazoles. For instance, the bromine can be replaced with aryl, heteroaryl, alkyl, or alkynyl groups, leading to the generation of novel and complex heterocyclic systems. These new structures can then be evaluated for their biological activities, potentially leading to the discovery of new drug candidates. nih.govnih.gov The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines, which are known to exhibit a range of pharmacological properties, could also be explored starting from this versatile precursor. growingscience.comnih.gov
The field of materials science is constantly in search of new organic molecules with unique electronic and photophysical properties. Pyrazole-containing compounds have shown promise in this area, and this compound could serve as a valuable scaffold for the design of novel functional materials. nih.gov The ability to modify the molecule at multiple sites allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes it a candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a component of fluorescent sensors. The introduction of different substituents via the bromo position could lead to materials with tailored absorption and emission characteristics.
Exploration of Novel Therapeutic Areas for Pyrazole Derivatives (Pre-clinical Research)
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this heterocyclic core. nih.gov Derivatives of pyrazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.govresearchgate.net While direct biological data on this compound is not extensively available, its structural similarity to other biologically active pyrazoles suggests that its derivatives are promising candidates for preclinical investigation in various therapeutic areas.
The vast and diverse chemical space accessible from this compound makes it an attractive starting point for screening against a wide range of enzyme targets. Many enzymes, particularly kinases and proteases, play crucial roles in disease pathogenesis, and identifying small molecule inhibitors is a key strategy in drug discovery. Libraries of compounds derived from this pyrazole scaffold could be synthesized and tested against panels of enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The structural information from these screens could guide the rational design of more potent and selective inhibitors. For example, specific substitution patterns on the pyrazole ring are known to influence selectivity for different kinase families.
Beyond well-established enzyme targets, there is a growing interest in identifying molecules that can modulate emerging biological pathways involved in disease. These pathways often involve complex protein-protein interactions or signaling cascades that are not amenable to traditional enzyme inhibition. The diverse functionalities that can be introduced onto the this compound scaffold could lead to the discovery of molecules that disrupt these interactions or modulate the activity of key signaling proteins. High-throughput screening of derivatives against cell-based assays that report on the status of these pathways could uncover novel biological activities and provide new tools for understanding disease mechanisms.
Development of Advanced Methodologies in Organic Synthesis
The reactivity of the C-Br bond in this compound makes it an excellent substrate for the development and optimization of new synthetic methodologies. For example, it could be used as a model substrate to explore novel cross-coupling catalysts or to develop more efficient and sustainable reaction conditions. The development of new methods for the direct functionalization of the C-H bonds on the pyrazole or benzyl (B1604629) rings in the presence of the bromo substituent would also be a valuable contribution to the field of organic synthesis. Such advancements would not only facilitate the synthesis of derivatives of this specific compound but would also be broadly applicable to the synthesis of other complex heterocyclic molecules.
Green Chemistry Approaches for this compound Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes by designing reactions that are safer, more energy-efficient, and generate less waste. uniroma1.it For the synthesis of pyrazole derivatives, this involves moving away from hazardous solvents and stoichiometric reagents towards more benign alternatives. uniroma1.itthieme-connect.com
Several green strategies are applicable to the synthesis of pyrazoles and could be adapted for this compound:
Aqueous Synthesis: Using water as a solvent is a primary goal of green chemistry. Researchers have developed protocols for synthesizing tetrasubstituted pyrazoles in water with the aid of surfactants like cetyltrimethylammonium bromide (CTAB). thieme-connect.com
Alternative Energy Sources: Microwave irradiation and sonication (the use of ultrasound) can significantly accelerate reaction times and improve yields, often under solvent-free or aqueous conditions. ekb.egnih.gov For example, the synthesis of 5-aminopyrazoles has been achieved in minutes using microwave irradiation instead of hours with conventional heating. nih.gov
Eco-Friendly Catalysts: The use of heterogeneous or reusable catalysts, such as nano-ZnO or cerium oxide-based nanocomposites, provides an environmentally friendly alternative to traditional acid or base catalysts. thieme-connect.comnih.gov These catalysts are easily separated from the reaction mixture and can be reused, minimizing waste. sci-hub.se
These methods represent a significant step towards the sustainable production of complex heterocyclic compounds for pharmaceutical research. ekb.eg
Flow Chemistry Techniques
Flow chemistry, where reactants are continuously pumped through a reactor, has emerged as a powerful technology for synthesizing pyrazoles, offering significant advantages over traditional batch methods. mdpi.comnih.gov This approach provides superior control over reaction parameters like temperature and pressure, leading to improved yields, higher purity, and enhanced safety, particularly when handling hazardous intermediates like diazo compounds. nih.govnih.govmit.edu
The benefits of applying flow chemistry to pyrazole synthesis are well-documented:
Accelerated Reactions: Reactions that take several hours in a batch process can often be completed in minutes in a flow reactor. mdpi.com For instance, one study demonstrated a reduction in reaction time from 9 hours to just 16 minutes. mdpi.com
Enhanced Safety and Scalability: Flow systems handle small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or unstable intermediates. mit.edu This also allows for straightforward scaling by running the system for longer durations or by "numbering-up" with multiple reactors in parallel. acs.org
Telescoped and Modular Synthesis: Flow chemistry enables the integration of multiple reaction and purification steps into a single, continuous "assembly line" process. nih.govgalchimia.com This modular approach allows for the rapid generation of a diverse library of pyrazole analogues by simply altering the starting materials fed into the system. nih.govmit.edu
Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis
| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes | mdpi.com |
| Safety Profile | Higher risk with hazardous reagents/intermediates | Enhanced safety due to small reaction volumes | nih.govmit.edu |
| Scalability | Complex, often requires re-optimization | Straightforward (running longer or numbering-up) | acs.org |
| Process Control | Limited control over heat/mass transfer | Precise control over temperature, pressure, and mixing | mdpi.com |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby guiding the design of novel molecules with desired therapeutic properties. nih.govnih.gov
Predictive Modeling for New Pyrazole Analogues
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a key application of AI in drug design. youtube.com By correlating the structural or physicochemical properties of molecules with their biological activities, ML algorithms can build models that predict the efficacy of novel compounds before they are synthesized. youtube.comnih.gov
For a scaffold like this compound, predictive modeling can:
Design Potent Analogues: 3D-QSAR models can identify which molecular features positively or negatively impact biological activity, guiding chemists in designing new analogues with enhanced potency. nih.govcapes.gov.br
Predict ADME Properties: AI models can forecast crucial pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. nih.govnih.gov This allows researchers to prioritize compounds with better drug-like characteristics early in the discovery process, reducing late-stage failures. nih.gov
Screen Virtual Libraries: ML models can rapidly screen massive virtual libraries containing millions of potential pyrazole analogues, identifying a smaller, more promising set of candidates for synthesis and testing. nih.gov
Table 2: Applications of Predictive Modeling in Pyrazole Research
| Modeling Technique | Application | Key Outcome | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Design of new kinase inhibitors | Identified key structural requirements for potency; designed 10 new inhibitors with high predicted activity. | nih.gov |
| SwissADME | Evaluation of drug-likeness | Predicted that certain thiazole-pyrazole analogues would have poor solubility and bioavailability. | nih.gov |
| Graph Neural Networks (GNNs) | Prediction of molecular properties | Enables prediction of biological activities and optimization of existing drugs based on chemical structure. | nih.gov |
Automated Synthesis and High-Throughput Screening (HTS)
This integrated workflow offers several advantages:
Rapid Design-Make-Test-Analyze Cycles: Automation dramatically shortens the time required to synthesize and evaluate a new set of compounds, allowing research to progress much more quickly. rsc.org
Miniaturization and Efficiency: Technologies like acoustic dispensing allow for reactions to be run on a nanomole scale, conserving expensive reagents and reducing waste. rsc.org
Diverse Library Generation: Automated systems are ideal for creating large, diverse libraries of compounds, which is essential for thoroughly exploring the structure-activity relationships around a core scaffold like this compound. nih.gov
Challenges and Opportunities in Pyrazole Research
While the pyrazole scaffold is a privileged structure in medicinal chemistry, significant challenges remain in developing new pyrazole-based therapeutics. mdpi.comeurekaselect.com Addressing these challenges presents key opportunities for future research.
Addressing Selectivity and Off-Target Effects in Research
A primary challenge in developing any new therapeutic agent is ensuring it interacts selectively with its intended biological target while avoiding interactions with other proteins (off-target effects), which can lead to unwanted side effects. nih.gov For pyrazole-based compounds, achieving high selectivity is crucial for creating safe and effective medicines.
The Challenge: Many biological targets, such as protein kinases, have highly conserved binding sites. Designing a molecule that binds only to the desired kinase without affecting others is a significant hurdle. Off-target effects can compromise the therapeutic window of a drug candidate.
The Opportunity: The versatility of the pyrazole ring offers a rich platform for medicinal chemists to address selectivity. frontiersin.org Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrazole ring can dramatically enhance both potency and target selectivity. nih.govresearchgate.net By combining empirical HTS data with insights from computational modeling, researchers can rationally design new analogues of this compound with improved selectivity profiles. researchgate.net Future research will focus on fine-tuning the decorations around the pyrazole core to optimize interactions with the target protein while minimizing binding to off-targets. researchgate.net
Design of Multi-Target Directed Ligands
The development of multi-target directed ligands (MTDLs) is a contemporary strategy in drug discovery aimed at addressing complex diseases, such as cancer and neurodegenerative disorders, which involve multiple pathological pathways. researchgate.net The core principle of MTDL design is to create a single molecule capable of interacting with several biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduction in the likelihood of drug resistance. researchgate.net
The structure of this compound contains several key features that make it an interesting candidate for MTDL design. The pyrazole nucleus itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that can act as both hydrogen bond donors and acceptors, facilitating interactions with the active sites of various enzymes and receptors. nih.gov Numerous pyrazole derivatives have already been identified as potent inhibitors of targets like protein kinases, which are crucial in cancer progression. nih.govnih.gov
The substituents on the pyrazole ring—the bromo group at position 5 and the 4-methylbenzyl group at position 1—are critical for modulating the compound's potential biological activity, selectivity, and pharmacokinetic properties.
Table 1: Analysis of Structural Components of this compound and Their Potential Roles in MTDL Design
| Structural Component | Potential Role in Biological Activity | Relevance to MTDL Design |
| 1H-Pyrazole Core | Serves as a versatile scaffold. The nitrogen atoms can form crucial hydrogen bonds with target proteins. It is a known pharmacophore in numerous approved drugs. mdpi.comnih.gov | Provides the fundamental structure for building ligands that can fit into the binding sites of multiple targets, such as different kinase enzymes. researchgate.net |
| 5-Bromo Substituent | The bromine atom can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. It can also modulate the electronic properties and lipophilicity of the molecule, potentially enhancing binding affinity and cell permeability. | Could be oriented to interact with a specific sub-pocket in one target, while the rest of the molecule engages another, a key strategy in MTDL design. |
| 1-(4-methylbenzyl) Group | This bulky, lipophilic group can engage in hydrophobic and π-stacking interactions within a protein's binding site. The benzyl group is a common feature in kinase inhibitors, often occupying the ATP-binding pocket. nih.gov | The flexibility of the benzyl group could allow it to adapt to the topographies of different target binding sites, enabling multi-target engagement. Modifications to the methyl group could fine-tune selectivity and potency. |
By leveraging these structural features, this compound could theoretically be developed as a scaffold for MTDLs targeting enzymes implicated in cancer, such as various protein kinases (e.g., EGFR, VEGFR), or enzymes involved in neuroinflammation. nih.govnih.gov
Conclusion and Outlook for this compound Research
The true therapeutic potential of this compound remains to be unlocked through dedicated research. While predictions can be made based on the extensive literature on related pyrazole derivatives, empirical data is essential. The outlook for research on this compound is promising and would likely follow a structured, multi-stage approach.
Future research should prioritize the chemical synthesis and subsequent biological screening of this compound. An initial broad screening against a panel of disease-relevant targets, such as a comprehensive kinase panel, would be a logical first step to identify its primary biological activities.
Following initial screening, a detailed investigation into its structure-activity relationships (SAR) would be crucial. This would involve synthesizing a library of analogues by modifying the substituents. For instance, moving the bromo group to other positions on the pyrazole ring or replacing the 4-methylbenzyl group with other substituted benzyl moieties could reveal key insights into the structural requirements for potent and selective activity.
Should the compound show promise as a multi-target agent, further optimization would be necessary to balance its activity against the desired targets. This is a significant challenge in MTDL design, as achieving equipotent inhibition of multiple targets is not always the therapeutic goal. Finally, promising candidates would need to undergo comprehensive preclinical evaluation, including studies on their absorption, distribution, metabolism, and excretion (ADME) properties, to assess their drug-likeness and potential for further development.
Table 2: Proposed Future Research Plan for this compound
| Research Phase | Objective | Key Activities | Potential Outcome |
| Phase 1: Synthesis & Initial Screening | To synthesize the compound and identify its primary biological targets. | Develop and optimize a synthetic route. Screen the compound against a broad panel of biological targets (e.g., kinases, GPCRs). | Identification of initial "hits" and primary pathways affected by the compound. |
| Phase 2: Structure-Activity Relationship (SAR) Studies | To understand how structural modifications affect biological activity and to optimize potency and selectivity. | Synthesize a library of analogues with variations at the bromo and methylbenzyl positions. Conduct in-vitro assays for each analogue. | Development of a lead compound with improved activity and a preliminary understanding of its binding mode. |
| Phase 3: MTDL Optimization | To fine-tune the activity profile for multiple targets of interest. | Use computational modeling and further chemical synthesis to balance the inhibitory profile against selected targets. | An optimized MTDL candidate with a desired polypharmacological profile. |
| Phase 4: Preclinical Evaluation | To assess the drug-like properties and in-vivo efficacy of the lead candidate(s). | Conduct studies on pharmacokinetics (ADME), cellular activity, and in-vivo efficacy in relevant disease models. | A validated preclinical candidate ready for further development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
